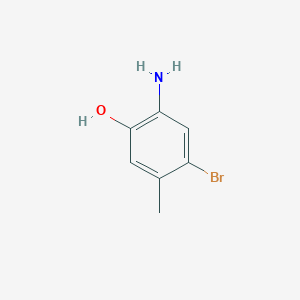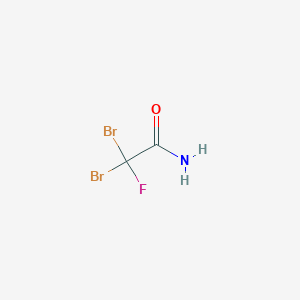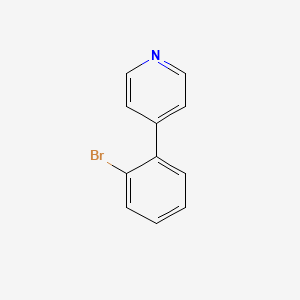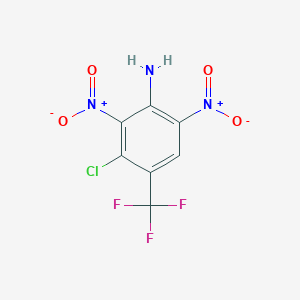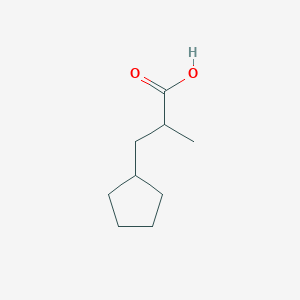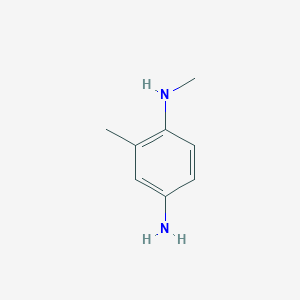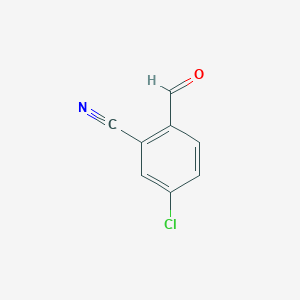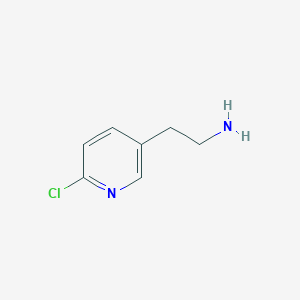
2-(6-Chloropyridin-3-YL)ethanamine
概要
説明
“2-(6-Chloropyridin-3-YL)ethanamine” is a chemical compound with the IUPAC name 2-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride . It has a molecular weight of 193.08 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9ClN2.ClH/c8-7-2-1-6(3-4-9)5-10-7;/h1-2,5H,3-4,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .科学的研究の応用
DNA Binding and Cytotoxicity Studies : A study explored the properties of Cu(II) complexes with tridentate ligands, including a variant of 2-(6-Chloropyridin-3-YL)ethanamine. These complexes showed significant DNA binding propensity and minor structural changes in calf thymus DNA. They also demonstrated low toxicity for different cancer cell lines, indicating potential applications in oncology research (Kumar et al., 2012).
Corrosion Inhibition : A different study synthesized cadmium(II) Schiff base complexes with ligands, including a variant of this compound. These complexes were examined for their corrosion inhibition properties on mild steel, revealing significant inhibition activity. This suggests potential applications in materials science and corrosion engineering (Das et al., 2017).
Catalytic Activity in Polymerisation : Research into zinc complexes bearing N,N′-bidentate entiopure ligands, including derivatives of this compound, found these complexes to be highly effective in the ring-opening polymerization of rac-lactide. This highlights potential applications in polymer chemistry and materials development (Nayab et al., 2012).
Catalysis in Ethylene Dimerization : A study on (imino)pyridine palladium(II) complexes, with ligands structurally related to this compound, demonstrated their effectiveness as selective catalysts for ethylene dimerization. This research contributes to the field of industrial catalysis and polymer production (Nyamato et al., 2015).
Oligomerization Studies with Nickel Complexes : Investigations into the oligomerization of ethylene using nickel(II) complexes chelated by (amino)pyridine ligands, similar to this compound, showed the potential of these complexes in catalyzing ethylene oligomerization, which is significant for industrial applications (Nyamato et al., 2016).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
Similar compounds, such as neonicotinoids, are known to target the nicotinic acetylcholine receptors .
Mode of Action
It may be similar to other compounds in its class, which typically work by activating specific receptors, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds are known to affect the signaling pathways associated with their target receptors .
Pharmacokinetics
The compound is highly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
Similar compounds are known to cause changes in the activity of their target receptors, leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(6-Chloropyridin-3-YL)ethanamine. For instance, the compound is highly soluble in water , which may affect its distribution in various environments. Additionally, the compound is stable at normal shipping temperatures .
生化学分析
Biochemical Properties
2-(6-Chloropyridin-3-YL)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between this compound and acetylcholinesterase is characterized by inhibition, which can lead to an accumulation of acetylcholine and prolonged stimulation of cholinergic receptors . Additionally, this compound has been shown to bind to nicotinic acetylcholine receptors, influencing neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance synaptic transmission by increasing the levels of acetylcholine . This can lead to changes in gene expression related to synaptic plasticity and memory formation . In non-neuronal cells, this compound may affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects primarily through binding interactions with biomolecules such as acetylcholinesterase and nicotinic acetylcholine receptors . The binding of this compound to acetylcholinesterase inhibits the enzyme’s activity, leading to increased acetylcholine levels . This inhibition can result in prolonged activation of cholinergic receptors and subsequent changes in cellular signaling pathways . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to degradation and reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . Threshold effects have been identified, with certain dosages leading to significant changes in behavior and physiology . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound . Additionally, the compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . The localization and accumulation of this compound can influence its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been found to localize to the nucleus, where it can influence gene expression . Additionally, it can be targeted to the plasma membrane, where it interacts with membrane-bound receptors and transporters . The subcellular localization of this compound is crucial for understanding its precise mechanisms of action .
特性
IUPAC Name |
2-(6-chloropyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJPCYWXUGROQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607866 | |
| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-64-9 | |
| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-chloropyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
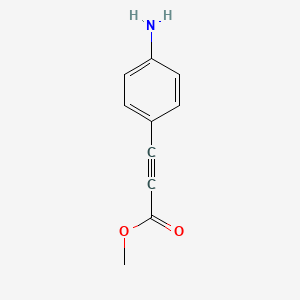
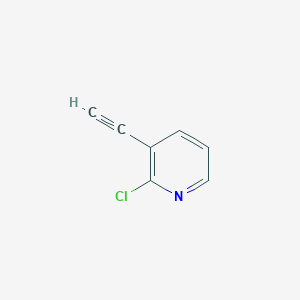
![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)
